A Technical Guide to Ethyl 1,3-dihydroxy-2-naphthoate: Properties, Synthesis, and Potential Applications
A Technical Guide to Ethyl 1,3-dihydroxy-2-naphthoate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1,3-dihydroxy-2-naphthoate is a naphthalene derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, including physical and spectral data. A generalized synthesis protocol is outlined, and its potential reactivity is discussed based on related compounds. Furthermore, the known biological activities of structurally similar dihydroxy-naphthoic acid derivatives are reviewed, suggesting potential avenues for future research into the bioactivity of ethyl 1,3-dihydroxy-2-naphthoate.
Chemical Properties
Ethyl 1,3-dihydroxy-2-naphthoate, also known as ethyl 1,3-dihydroxynaphthalene-2-carboxylate, is an organic compound with the chemical formula C₁₃H₁₂O₄.[1][2] It is a derivative of 1,3-dihydroxy-2-naphthoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl 1,3-dihydroxy-2-naphthoate is presented in Table 1. The data indicates that it is a solid at room temperature with a relatively high boiling point.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | [1][2] |
| Molecular Weight | 232.23 g/mol | [1][2] |
| Melting Point | 81 - 82 °C | [3] |
| Boiling Point | 375.5 °C at 760 mmHg | [1] |
| Density | 1.328 g/cm³ | [1] |
| Appearance | Colorless to slightly yellow liquid/yellow to brown powder | [1][3] |
| Storage Temperature | Room temperature, under an inert atmosphere | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for ethyl 1,3-dihydroxy-2-naphthoate is not widely available in the public domain. However, some suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data.[4] For reference, the spectral characteristics of the parent compound, 1,3-dihydroxy-2-naphthoic acid, and a related ester, ethyl benzoate, are provided below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of the parent acid, 1,3-dihydroxy-2-naphthoic acid, has been reported.[5] For ethyl 1,3-dihydroxy-2-naphthoate, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) in addition to the aromatic protons of the naphthalene ring and the hydroxyl protons.
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¹³C NMR: The carbon NMR spectrum for the parent acid is also available.[6] For the ethyl ester, additional signals corresponding to the ethyl group's carbons would be present. The chemical shifts in the aromatic region would be similar to the parent acid, with some variation due to the esterification.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of ethyl 1,3-dihydroxy-2-naphthoate would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the ester carbonyl (C=O) group, and the aromatic C-H and C=C bonds of the naphthalene ring. The IR spectrum for the related compound 1-hydroxy-2-naphthoic acid is available for comparison.[6]
1.2.3. Mass Spectrometry (MS)
Mass spectrometry data would provide information on the molecular weight and fragmentation pattern of the molecule. The exact mass of ethyl 1,3-dihydroxy-2-naphthoate is 232.0736 u.
Experimental Protocols
Synthesis of Ethyl 1,3-dihydroxy-2-naphthoate
Below is a generalized protocol based on standard esterification procedures.
Reaction:
1,3-dihydroxy-2-naphthoic acid + Ethanol ⇌ Ethyl 1,3-dihydroxy-2-naphthoate + Water
Materials:
-
1,3-dihydroxy-2-naphthoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,3-dihydroxy-2-naphthoic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude ethyl 1,3-dihydroxy-2-naphthoate can be purified by column chromatography or recrystallization.
Reactivity and Potential Applications
The chemical reactivity of ethyl 1,3-dihydroxy-2-naphthoate is influenced by the hydroxyl groups and the ester functionality on the naphthalene ring. The hydroxyl groups make the aromatic ring electron-rich and susceptible to electrophilic substitution reactions.
One documented application is its use as a coupling component in the synthesis of mono-azo dyes.[7] In this reaction, the ethyl 1,3-dihydroxy-2-naphthoate couples with a diazonium salt to form a colored azo compound. This reactivity highlights its potential as a precursor in the development of functional dyes and pigments.
The presence of hydroxyl and ester groups also suggests potential for further chemical modifications, such as etherification, acylation, or reduction of the ester to an alcohol, opening avenues for the synthesis of a variety of derivatives. It is also used as an intermediate in the preparation of naphthoquinone derivatives which may possess biological activity.[8]
Biological Activity of Related Compounds and Future Directions
While there is limited direct research on the biological activity of ethyl 1,3-dihydroxy-2-naphthoate, studies on structurally similar dihydroxy-naphthoic acid derivatives provide valuable insights into its potential pharmacological relevance.
Aryl Hydrocarbon Receptor (AhR) Modulation
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a microbial-derived metabolite, has been identified as an agonist of the aryl hydrocarbon receptor (AhR).[9][10] The AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and gut homeostasis. The activation of AhR by 1,4-DHNA suggests that other dihydroxy-naphthoic acid derivatives, potentially including the 1,3-dihydroxy isomer and its esters, could also interact with this receptor. Further investigation is warranted to determine if ethyl 1,3-dihydroxy-2-naphthoate or its corresponding carboxylic acid can modulate AhR activity, which could have implications for inflammatory bowel disease and other immune-related disorders.
Lactate Dehydrogenase (LDH) Inhibition
Research has identified 3,5-dihydroxy-2-naphthoic acid as a novel lead compound for designing inhibitors of lactate dehydrogenase (LDH) from the parasite Babesia microti.[11][12] LDH is a crucial enzyme in the energy metabolism of these parasites. The study demonstrated that this dihydroxy-naphthoic acid derivative could selectively inhibit the parasite's LDH over the human enzyme.[11][12] This finding suggests that the dihydroxy-naphthoic acid scaffold is a promising starting point for the development of new anti-parasitic drugs. It would be of significant interest to screen ethyl 1,3-dihydroxy-2-naphthoate and its derivatives for inhibitory activity against LDH from various pathogens.
Conclusion
Ethyl 1,3-dihydroxy-2-naphthoate is a chemical compound with well-defined physical properties but limited publicly available detailed experimental and biological data. Its known reactivity as a dye intermediate and the biological activities of its structural analogs suggest that it is a valuable target for further research. The development of a robust and detailed synthesis protocol would facilitate its wider availability for studies in medicinal chemistry, particularly in the investigation of its potential as an AhR modulator or an LDH inhibitor. Furthermore, its chemical handles offer opportunities for the creation of compound libraries for broader screening and drug discovery efforts.
References
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- 2. chemsynthesis.com [chemsynthesis.com]
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- 5. 1,3-dihydroxy-2-naphthoic acid (3147-58-8) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Hydroxy-2-naphthoic acid(86-48-6) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 1,3-Dihydroxy-2-naphthoate [myskinrecipes.com]
- 9. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
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